![molecular formula C17H16Br2O B3333001 1,5-Bis(4-bromophenyl)pentan-3-one CAS No. 937635-98-8](/img/structure/B3333001.png)
1,5-Bis(4-bromophenyl)pentan-3-one
Overview
Description
1,5-Bis(4-bromophenyl)pentan-3-one (PBPO) is an organic compound that has been used in a variety of scientific research applications. PBPO is an aromatic compound composed of two bromophenyl groups and a pentan-3-one group. It has been used in a variety of lab experiments due to its unique properties and structure.
Scientific Research Applications
1,5-Bis(4-bromophenyl)pentan-3-one has been used in a variety of scientific research applications. It has been used as a substrate for the synthesis of polymers, as a catalyst for the synthesis of polyesters, and as a reagent for the synthesis of polysaccharides. 1,5-Bis(4-bromophenyl)pentan-3-one has also been used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. Additionally, 1,5-Bis(4-bromophenyl)pentan-3-one has been used in the study of the structure and properties of organic molecules.
Mechanism of Action
The mechanism of action of 1,5-Bis(4-bromophenyl)pentan-3-one is not fully understood. However, it is believed that 1,5-Bis(4-bromophenyl)pentan-3-one acts as a catalyst for the formation of polymers, polyesters, and polysaccharides. It is also believed that 1,5-Bis(4-bromophenyl)pentan-3-one may act as a proton donor or acceptor, depending on the reaction conditions. Furthermore, 1,5-Bis(4-bromophenyl)pentan-3-one may act as an inhibitor of certain enzymes, such as proteases, which are involved in the breakdown of proteins.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1,5-Bis(4-bromophenyl)pentan-3-one have not been extensively studied. However, it is believed that 1,5-Bis(4-bromophenyl)pentan-3-one may act as an inhibitor of certain enzymes, such as proteases, which are involved in the breakdown of proteins. Additionally, 1,5-Bis(4-bromophenyl)pentan-3-one may act as an antioxidant, which could potentially have beneficial effects on human health.
Advantages and Limitations for Lab Experiments
The main advantage of using 1,5-Bis(4-bromophenyl)pentan-3-one in lab experiments is its unique structure, which allows for the synthesis of a variety of polymers, polyesters, and polysaccharides. Additionally, 1,5-Bis(4-bromophenyl)pentan-3-one is relatively easy to synthesize and is relatively inexpensive. However, 1,5-Bis(4-bromophenyl)pentan-3-one is not soluble in water, which may limit its use in certain experiments. Furthermore, 1,5-Bis(4-bromophenyl)pentan-3-one may act as an inhibitor of certain enzymes, which may limit its use in certain experiments.
Future Directions
The potential future directions for 1,5-Bis(4-bromophenyl)pentan-3-one include further research into its mechanism of action, biochemical and physiological effects, and its potential use in the synthesis of new polymers, polyesters, and polysaccharides. Additionally, further research into the potential antioxidant properties of 1,5-Bis(4-bromophenyl)pentan-3-one could lead to its use as a therapeutic agent. Furthermore, further research into the structure and properties of 1,5-Bis(4-bromophenyl)pentan-3-one could lead to its use in various drug delivery applications. Lastly, further research into the synthesis of 1,5-Bis(4-bromophenyl)pentan-3-one could lead to the development of more efficient and cost-effective methods of synthesis.
properties
IUPAC Name |
1,5-bis(4-bromophenyl)pentan-3-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16Br2O/c18-15-7-1-13(2-8-15)5-11-17(20)12-6-14-3-9-16(19)10-4-14/h1-4,7-10H,5-6,11-12H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYWWMUCHODWIRI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCC(=O)CCC2=CC=C(C=C2)Br)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16Br2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.1 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,5-Bis(4-bromophenyl)pentan-3-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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